N-(4-bromo-2,3-dimethylphenyl)benzamide
Description
Overview of Benzamide (B126) Derivatives in Chemical Research
Benzamide, the simplest amide derivative of benzoic acid, serves as the foundational structure for a vast and diverse class of molecules that have garnered significant attention across the landscape of chemical research. wikipedia.orgfoodb.ca These compounds, characterized by a carboxamido group attached to a benzene (B151609) ring, are pivotal intermediates in organic synthesis and are core components in numerous functional materials and biologically active agents. researchgate.netdcu.ieresearchgate.net
The study of benzamide and its derivatives has a rich history dating back to the 19th century. In 1832, Friedrich Wöhler and Justus von Liebig first observed the crystallization of benzamide, noting a fascinating phenomenon: the initial silky needles of the compound slowly transformed into rhombic crystals. wikipedia.org This was one of the earliest documented observations of polymorphism in an organic compound, a concept that is now a critical consideration in materials science and pharmaceutical development. wikipedia.orgacs.org
Early research focused on the fundamental synthesis and reactivity of the amide bond. A common and enduring method for synthesizing N-substituted benzamides involves the reaction of an activated carboxylic acid, such as a benzoyl chloride, with a suitable amine. nanobioletters.comnih.gov Over the decades, the synthetic toolbox has expanded dramatically, allowing for the precise and efficient construction of increasingly complex benzamide structures to meet the demands of various scientific disciplines.
In modern molecular science, substituted benzamides are recognized as privileged scaffolds, meaning they are molecular frameworks that are frequently found in biologically active compounds. researchgate.netnih.gov Their prevalence is due to the unique properties of the amide bond, which is stable and capable of participating in crucial hydrogen bonding interactions with biological targets like enzymes and receptors. dcu.iemdpi.com This has led to the development of numerous benzamide-containing compounds. wikipedia.org
The applications of benzamide derivatives are extensive and varied:
Medicinal Chemistry: This is arguably the most significant area of application. Substituted benzamides are investigated for a wide range of therapeutic uses, including as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. researchgate.netnih.govmdpi.comingentaconnect.com
Materials Science: The ability of benzamides to form ordered structures through hydrogen bonding and π-π stacking makes them valuable components in the design of polymers, liquid crystals, and other functional materials. researchgate.netacs.org The specific substituents on the benzamide scaffold can be tuned to control these intermolecular interactions and thus the material's properties. mdpi.com
Agrochemicals: The benzamide structure is also found in commercial herbicides and insecticides, demonstrating its versatility beyond medicine. mdpi.com
Rationale for Investigating N-(4-bromo-2,3-dimethylphenyl)benzamide
While direct, extensive research on this compound is not widely published, a strong rationale for its investigation can be constructed based on its distinct structural features and the known properties of closely related molecules.
The structure of this compound is notable for the specific arrangement of its substituents, each of which is expected to influence its chemical and physical properties.
Bromine Substitution: The bromine atom at the 4-position of the aniline (B41778) ring is a significant feature. As a halogen, it is an electron-withdrawing group, which can influence the electronic properties of the phenyl ring. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can direct crystal packing. nih.govresearchgate.net The presence of bromine also provides a reactive handle for further chemical modification, for instance, through cross-coupling reactions. mdpi.com
Dimethyl Substitution: The two methyl groups at the 2- and 3-positions of the aniline ring introduce steric bulk. This steric hindrance is anticipated to have a profound effect on the molecule's conformation. Specifically, the methyl group at the ortho-position (position 2) is likely to force the aniline ring to twist out of the plane of the amide bond, increasing the dihedral angle between the two aromatic rings. nih.gov This twisting can affect the molecule's ability to form planar hydrogen-bonded sheets, a common motif in simpler benzamides. The methyl groups also influence the molecule's solubility and electronic properties through their electron-donating inductive effect. uiuc.edu
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C15H14BrNO | 304.18 | 4-bromo, 2,3-dimethyl substitution |
| 4-Bromo-N-methylbenzamide | C8H8BrNO | 214.06 | Single methyl on amide nitrogen. nih.govsigmaaldrich.com |
| 4-bromo-N,N-dimethylbenzamide | C9H10BrNO | 228.09 | Two methyls on amide nitrogen. nih.gov |
| 4-Bromo-N-(2-nitrophenyl)benzamide | C13H9BrN2O3 | 321.13 | Nitro group at ortho position. nih.govnih.gov |
| 4-Chloro-N-phenylbenzamide | C13H10ClNO | 231.67 | Chlorine instead of bromine, no methyl groups. nih.gov |
Based on the chemistry of analogous substituted benzamides, several promising research avenues for this compound can be proposed.
Synthesis of Novel Derivatives: The bromine atom serves as a versatile synthetic handle. It could be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to attach a wide variety of other functional groups. This would allow for the creation of a library of novel compounds with diverse electronic and steric properties for screening in various applications. Research on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives has demonstrated the utility of this approach. mdpi.com
Investigation as Enzyme Inhibitors: Many N-substituted benzamides have been investigated as enzyme inhibitors. researchgate.netingentaconnect.comnih.gov For example, modifications to the benzamide scaffold have yielded potent inhibitors of enzymes like histone deacetylases (HDACs) and carbonic anhydrase. nih.govingentaconnect.com The specific substitution pattern of this compound could confer selectivity for a particular enzyme target. Its potential as an inhibitor for targets like acetylcholinesterase or tyrosinase could also be explored. mdpi.comresearchgate.net
Crystal Engineering and Materials Science: The interplay between the hydrogen-bonding amide linkage, the potential for halogen bonding from the bromine, and the steric influence of the dimethyl groups makes this compound an interesting target for crystal engineering studies. mdpi.com Understanding how these forces direct the solid-state packing could lead to the design of new materials with specific properties. The introduction of fluorine in the ortho-position of benzamides has been shown to suppress disorder in crystals, and the steric bulk of the methyl groups in the title compound might have a similar ordering effect. acs.org
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-11(2)14(9-8-13(10)16)17-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKCOISUXXOYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Direct Synthesis of N-(4-bromo-2,3-dimethylphenyl)benzamide
The direct synthesis of this compound is predominantly achieved through the formation of an amide bond between a benzoic acid derivative and a 4-bromo-2,3-dimethylaniline (B1292490) derivative. This can be approached through several acyl activation strategies.
Amide Bond Formation via Acyl Activation
Acyl activation is a cornerstone of amide synthesis, designed to overcome the low reactivity of a carboxylic acid towards an amine. This involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a more electrophilic species that readily reacts with the amine.
The most direct route involves the coupling of benzoic acid with 4-bromo-2,3-dimethylaniline. This transformation requires the use of coupling reagents or the initial conversion of the carboxylic acid into a more reactive derivative.
Conventional methods for amide bond formation are well-established and widely used due to their reliability and effectiveness. These typically involve stoichiometric amounts of activating reagents. google.com
Carbodiimides: Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. bldpharm.compeptide.com In a typical procedure, the carbodiimide (B86325) activates the carboxylic acid (benzoic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (4-bromo-2,3-dimethylaniline). To enhance efficiency and minimize side reactions like racemization (if chiral substrates were used), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govbachem.com The use of a base like 4-dimethylaminopyridine (B28879) (DMAP) can also be crucial, particularly for less reactive anilines. A synthesis analogous to that of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide involves the use of DCC as the coupling agent and DMAP as a catalyst in a solvent like dichloromethane (B109758) (DCM). mdpi.com
Thionyl Chloride: An alternative and robust method is the conversion of the carboxylic acid to an acyl chloride. google.com Benzoic acid can be reacted with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to produce benzoyl chloride. The highly reactive benzoyl chloride is then reacted with 4-bromo-2,3-dimethylaniline, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This two-step, one-pot sequence is known as the Schotten-Baumann reaction and is effective for a wide range of substrates. bldpharm.com For instance, the synthesis of 4-bromo-N-(2-nitrophenyl)benzamide has been successfully achieved by reacting 4-bromobenzoyl chloride with 2-nitroaniline, demonstrating the feasibility of this approach for similar structures. nih.govresearchgate.net
Table 1: Conventional Synthesis Routes via Carboxylic Acid/Aniline (B41778) Coupling
| Route | Reactant 1 | Reactant 2 | Key Reagents | Typical Solvent | Conditions | Reference (Analogous) |
|---|---|---|---|---|---|---|
| Carbodiimide Coupling | Benzoic Acid | 4-bromo-2,3-dimethylaniline | DCC, DMAP | Dichloromethane (DCM) | 0 °C to Room Temp. | mdpi.com |
| Acyl Chloride | Benzoyl Chloride | 4-bromo-2,3-dimethylaniline | Pyridine or Et₃N | Acetonitrile or DCM | Reflux or Room Temp. | nih.govresearchgate.net |
In response to the poor atom economy and use of hazardous reagents in many conventional amidation reactions, greener alternatives are an active area of research. nanobioletters.com These methods aim to reduce waste and utilize more environmentally benign catalysts and conditions.
Catalytic direct amidation methods avoid the need for stoichiometric activating agents. Boron-based catalysts, for example, can promote the direct condensation of carboxylic acids and amines at elevated temperatures, often with the removal of water. google.com Another approach involves the use of silane (B1218182) coupling agents, which can facilitate amide bond formation under solvent-free conditions, with the byproducts being simple siloxanes. scispace.com While specific examples for the synthesis of this compound using these green methods are not prominently documented, the general principles are applicable. Electrocatalysis, particularly for generating reactive species from precursors like hydrobromic acid for bromination steps, also represents a green chemistry approach by avoiding the direct use of hazardous liquid bromine. google.com
Transamidation is a process where an existing amide reacts with an amine to form a new amide by exchanging the amine component. This method can be catalyzed by acids, bases, or metal complexes. For example, potassium tert-butoxide has been shown to mediate the transamidation of primary amides with various amines at room temperature. bachem.com However, this approach is generally an equilibrium-driven process and often requires that the displaced amine is more volatile to drive the reaction to completion. For the synthesis of a specific N-aryl benzamide (B126) like the target compound, transamidation is a less common strategy compared to direct coupling, and its application would depend heavily on the availability of a suitable starting amide and an efficient catalytic system. quora.com
Carboxylic Acid/Aniline Coupling Reactions
Bromination of N-(2,3-dimethylphenyl)benzamide Precursors
An alternative synthetic strategy is the late-stage functionalization of a pre-formed amide. This approach involves first synthesizing the non-brominated precursor, N-(2,3-dimethylphenyl)benzamide, and then introducing the bromine atom onto the aniline ring via electrophilic aromatic substitution.
The synthesis of the precursor, N-(2,3-dimethylphenyl)benzamide, follows standard amide bond formation procedures, such as reacting benzoyl chloride with 2,3-dimethylaniline. The crystal structure of this precursor has been reported, confirming its stability and characterization. nih.gov
Once the precursor is obtained, it can be subjected to bromination. The amide group (-NHCOPh) is an activating, ortho-, para-directing group for electrophilic substitution on the aniline ring. Due to the presence of methyl groups at the 2- and 3-positions, the ortho-positions (relative to the amide linkage) are sterically hindered. Therefore, the electrophilic attack by bromine is expected to occur predominantly at the para-position (position 4), which is vacant and activated. Standard brominating agents such as molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ or elemental iron (Fe) are commonly used for this type of reaction. doubtnut.com The reaction is typically carried out in a suitable solvent, such as acetic acid or a chlorinated solvent.
Table 2: Synthesis via Bromination of Precursor
| Step | Reaction | Key Reagents | Typical Solvent | Purpose | Reference (Principle) |
|---|---|---|---|---|---|
| 1 | Benzoyl chloride + 2,3-dimethylaniline | Pyridine or Et₃N | Dichloromethane (DCM) | Synthesis of N-(2,3-dimethylphenyl)benzamide precursor | nih.gov |
| 2 | N-(2,3-dimethylphenyl)benzamide + Bromine | Br₂, Fe or FeBr₃ | Acetic Acid or CCl₄ | Electrophilic bromination at the para-position | doubtnut.com |
Functional Group Interconversions and Derivatization
The presence of the bromine atom and the benzamide moiety in this compound allows for a variety of subsequent chemical transformations.
Modifications at the Bromine Position
The carbon-bromine bond is a key functional group for further molecular elaboration, particularly through metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This powerful reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is highly versatile and tolerant of a wide range of functional groups. For this compound, a Suzuki-Miyaura coupling could be employed to introduce various aryl, heteroaryl, or alkyl groups at the 4-position of the dimethylphenyl ring. A typical reaction setup is detailed in the table below.
| Component | Example | Role |
| Aryl Bromide | This compound | Electrophile |
| Boronic Acid/Ester | Phenylboronic acid | Nucleophile |
| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Catalyst |
| Base | K3PO4, K2CO3, Cs2CO3 | Activates boronic acid |
| Solvent | Toluene, Dioxane, DMF | Reaction medium |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the formation of carbon-nitrogen bonds. chemrxiv.orgresearchgate.net It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. This compound can serve as the aryl bromide component in a Buchwald-Hartwig amination to introduce a primary or secondary amine at the 4-position. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often being the most effective.
Nucleophilic aromatic substitution (SNAr) is another pathway to functionalize the aryl bromide. However, for SNAr to proceed readily, the aromatic ring typically requires activation by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org In the case of this compound, the benzamide group is only moderately deactivating, and the methyl groups are electron-donating. Therefore, SNAr reactions at the bromine position would likely require harsh conditions or the use of very strong nucleophiles.
Transformations of the Benzamide Moiety
The benzamide functional group itself can be subjected to various chemical transformations.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield benzoic acid and 4-bromo-2,3-dimethylaniline. The hydrolysis of a structurally similar compound, 4-bromo-3,5-dimethylphenyl N-methylcarbamate, has been studied in alkaline media, proceeding via an E1cB mechanism. researchgate.net This suggests that the amide bond in this compound can be hydrolyzed to its constituent carboxylic acid and amine.
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH2) using strong reducing agents like lithium aluminum hydride (LiAlH4), which would transform the benzamide into a secondary amine, N-((4-bromo-2,3-dimethylphenyl)methyl)aniline.
The chemical reactivity of this compound makes it a valuable building block in the synthesis of a wide array of more complex molecules for various applications in materials science and medicinal chemistry.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The bromine atom on the phenyl ring of this compound is a versatile handle for a variety of derivatization reactions, which are crucial for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This would convert the bromo-substituent into a variety of aryl, heteroaryl, or alkyl groups, enabling a systematic exploration of the impact of this substituent on the compound's biological activity. For example, coupling with phenylboronic acid would yield N-(2,3-dimethyl-[1,1'-biphenyl]-4-yl)benzamide. The efficiency of such couplings can be high, providing a diverse range of derivatives for SAR studies. mdpi.comscispace.com
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This reaction would allow for the replacement of the bromine atom with a variety of primary or secondary amines, leading to the synthesis of N-(4-(amino)-2,3-dimethylphenyl)benzamide derivatives. This strategy is widely used in medicinal chemistry to introduce functionalities that can modulate a compound's properties.
Table 2: Potential Derivatization Reactions for SAR Studies
| Reaction | Reactant | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | N-(4-aryl-2,3-dimethylphenyl)benzamide | mdpi.comscispace.com |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, base | N-(4-(amino)-2,3-dimethylphenyl)benzamide | General knowledge |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | N-(4-alkynyl-2,3-dimethylphenyl)benzamide | General knowledge |
| Stille Coupling | Organostannane | Pd catalyst | N-(4-substituted-2,3-dimethylphenyl)benzamide | General knowledge |
Reaction Mechanism Elucidation and Kinetic Studies
Understanding the mechanisms and kinetics of the reactions involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and controlling product formation.
Mechanistic Pathways of Amide Formation
The most common method for synthesizing N-aryl benzamides is the Schotten-Baumann reaction , which involves the acylation of an amine with an acid chloride in the presence of a base. For this compound, this would entail the reaction of 4-bromo-2,3-dimethylaniline with benzoyl chloride.
The mechanism proceeds through the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromo-2,3-dimethylaniline attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled. This reforms the carbonyl double bond.
Deprotonation: A base, typically aqueous sodium hydroxide (B78521) or pyridine, neutralizes the hydrochloric acid byproduct and deprotonates the positively charged nitrogen atom, driving the reaction to completion and yielding the final amide product.
The use of a biphasic system (e.g., water and an organic solvent) is common in Schotten-Baumann reactions to sequester the HCl byproduct in the aqueous phase.
Kinetics of Bromination and Derivatization Reactions
The kinetics of the bromination of the parent aniline and the subsequent derivatization reactions are influenced by the electronic and steric effects of the substituents on the aromatic rings.
Bromination: The synthesis of the precursor, 4-bromo-2,3-dimethylaniline, typically involves the electrophilic bromination of 2,3-dimethylaniline. The two methyl groups are ortho, para-directing and activating. The bromination is expected to occur at the position para to the amino group, which is sterically less hindered and electronically activated. The kinetics of electrophilic aromatic substitution reactions are highly dependent on the nature of the electrophile and the solvent.
Derivatization Reactions: The kinetics of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are complex and depend on several factors, including the nature of the catalyst, ligand, base, solvent, and the electronic and steric properties of the substrates. For the Suzuki-Miyaura coupling of an aryl bromide, the rate-determining step is often the oxidative addition of the aryl bromide to the palladium(0) catalyst. Electron-withdrawing groups on the aryl bromide can sometimes accelerate this step, while sterically hindered substrates may react more slowly. Kinetic studies on the acylation of substituted anilines with benzoyl chloride have shown that the reaction generally follows second-order kinetics. The rate of reaction is influenced by the basicity of the aniline, with more basic anilines generally reacting faster. The presence of electron-donating groups on the aniline, such as the methyl groups in 4-bromo-2,3-dimethylaniline, would be expected to increase its nucleophilicity and thus the rate of acylation compared to unsubstituted aniline.
Advanced Structural Characterization and Spectroscopic Analysis
Single Crystal X-ray Diffraction Studies
No crystallographic data, including details on the molecular and crystal packing structures, has been found for N-(4-bromo-2,3-dimethylphenyl)benzamide in the searched scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional NMR provides initial information on the chemical environment of protons and carbons, 2D NMR techniques are indispensable for unambiguously assigning signals and determining the intricate connectivity within the this compound molecule.
Detailed experimental 2D NMR data for this compound are not extensively available in the reviewed scientific literature. However, the application of standard 2D NMR experiments would yield critical structural information:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would confirm the connectivity between adjacent aromatic protons on both the benzoyl and the dimethylphenyl rings. It would also show correlations between the methyl protons and any adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals corresponding to each protonated carbon in the molecule, such as the CH groups of the aromatic rings and the methyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For this compound, NOESY could reveal the spatial relationship between the protons of the benzoyl ring and the protons of the 4-bromo-2,3-dimethylphenyl ring, which is essential for understanding the molecule's stereochemistry.
Variable Temperature NMR for Conformational Dynamics
The study of this compound using Variable Temperature (VT) NMR would provide valuable information about its conformational dynamics. Specifically, amides are known to exhibit restricted rotation around the C-N bond due to its partial double bond character.
Specific experimental VT-NMR studies on this compound are not found in the public domain literature. Such a study would involve recording NMR spectra at different temperatures. At low temperatures, the rotation around the amide bond might be slow enough on the NMR timescale to observe distinct signals for different conformers (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature. Analysis of this data would allow for the calculation of the energy barrier to rotation, providing quantitative insight into the molecule's flexibility.
Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction or to aid in the assignment of spectroscopic signals. For this compound, specific atoms could be replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H).
There is no available literature detailing isotopic labeling studies specifically for the synthesis or analysis of this compound. However, if such studies were performed, they could provide profound mechanistic insights. For instance, labeling the carbonyl carbon with ¹³C would allow for easy tracking of this group in both ¹³C NMR and mass spectrometry. Similarly, ¹⁵N labeling of the amide nitrogen would be invaluable for NMR studies, as it would enable more sensitive detection and analysis of the nitrogen's chemical environment and its couplings to other nuclei, further confirming structural assignments and providing information on hydrogen bonding.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding within this compound.
Characteristic Functional Group Vibrations and their Interpretation
The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The interpretation of these bands is based on established group frequency ranges.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Interpretation |
| Amide (N-H) | Stretching | 3300 - 3100 | 3300 - 3100 | The position is sensitive to hydrogen bonding. A lower frequency suggests stronger H-bonding. |
| Aromatic (C-H) | Stretching | 3100 - 3000 | 3100 - 3000 | Characteristic of C-H bonds on the phenyl rings. |
| Methyl (C-H) | Asymmetric/Symmetric Stretching | 2980 - 2950 / 2880 - 2860 | 2980 - 2950 / 2880 - 2860 | Indicates the presence of the two methyl groups. |
| Amide I (C=O) | Stretching | 1680 - 1630 | 1680 - 1630 | A strong band in the IR spectrum, characteristic of the amide carbonyl group. journals.co.za |
| Amide II | N-H Bending & C-N Stretching | 1570 - 1515 | Weak or absent | A complex vibration, sensitive to conformation. |
| Aromatic (C=C) | Ring Stretching | 1600 - 1450 | 1600 - 1450 | Multiple bands are expected due to the two aromatic rings. |
| C-N | Stretching | 1400 - 1200 | Variable | Coupled with other vibrations, making it difficult to assign definitively. |
| C-Br | Stretching | 600 - 500 | Strong | The presence of this band is indicative of the bromo-substitution on the phenyl ring. |
This table is based on established vibrational frequency ranges for the specified functional groups.
Experimental Verification of Theoretical Vibrational Frequencies
In modern computational chemistry, Density Functional Theory (DFT) is often employed to calculate the theoretical vibrational frequencies of a molecule. These calculated frequencies are then compared with experimental FT-IR and Raman data. This comparison helps in the precise assignment of the observed spectral bands to specific vibrational modes of the molecule. For complex molecules like this compound, a scaling factor is often applied to the calculated frequencies to account for anharmonicity and other theoretical approximations. The agreement between scaled theoretical and experimental frequencies validates both the structural model and the spectral assignments. Studies on similar substituted benzamides have demonstrated good correlation between DFT-calculated and experimentally observed vibrational spectra.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and deducing the structure of a compound.
For this compound (C₁₅H₁₄BrNO), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
The fragmentation of this compound under mass spectrometric conditions would likely proceed through the cleavage of the amide bond, which is a common fragmentation pathway for amides. Expected major fragments would include:
| Fragment Ion (m/z) | Proposed Structure/Origin |
| 105 | [C₆H₅CO]⁺ - The benzoyl cation, resulting from cleavage of the amide C-N bond. |
| 77 | [C₆H₅]⁺ - The phenyl cation, from the loss of CO from the benzoyl cation. |
| 200/202 | [Br(CH₃)₂C₆H₂NH]⁺ - The 4-bromo-2,3-dimethylanilino cation, from cleavage of the amide C-N bond. |
| 185/187 | [Br(CH₃)C₆H₂NH]⁺ - Loss of a methyl group from the 4-bromo-2,3-dimethylanilino fragment. |
The m/z values for bromine-containing fragments are given as pairs representing the ⁷⁹Br and ⁸¹Br isotopes.
This fragmentation pattern provides a fingerprint that helps to confirm the identity and structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact mass of a molecule, which in turn confirms its elemental formula. For this compound, the molecular formula is C₁₅H₁₄BrNO. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places, allowing for unambiguous composition assignment.
The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). Any deviation of the experimentally measured mass from the calculated value is typically in the parts-per-million (ppm) range, providing high confidence in the compound's identity.
Table 1: Theoretical and Expected HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄BrNO |
| Calculated Exact Mass [M] | 319.0259 |
| Calculated Exact Mass [M+H]⁺ | 320.0337 |
| Isotopes | Bromine (⁷⁹Br/⁸¹Br) |
| Expected Isotopic Pattern | Two peaks of nearly equal intensity (M and M+2), characteristic of a monobrominated compound. |
Note: The data in this table is theoretical and serves as a reference for expected experimental outcomes.
Fragmentation Pattern Analysis for Structural Elucidation
Mass spectrometry, particularly using techniques like electron impact (EI) ionization, causes the molecular ion to break apart into smaller, charged fragments. The resulting fragmentation pattern is a molecular fingerprint that helps to piece together the compound's structure. libretexts.org The fragmentation of amides, aromatic systems, and halogenated compounds follows predictable pathways. libretexts.orgmiamioh.edu
For this compound, key fragmentations are expected to occur around the stable amide linkage and involve the aromatic rings. Alpha-cleavage adjacent to the carbonyl group is a dominant pathway for amides. libretexts.orgmiamioh.edu The analysis of related benzamide (B126) structures shows common losses of the benzoyl group or parts of the substituted aniline (B41778) moiety. researchgate.netraco.cat
Key expected fragmentation pathways include:
Formation of the benzoyl cation: Cleavage of the C-N amide bond can generate a stable benzoyl cation (C₆H₅CO⁺) at m/z 105.
Formation of the bromodimethylphenylimino cation: The alternative cleavage can result in the [C₈H₉BrN]⁺ fragment.
Loss of Bromine: Fragmentation involving the loss of the bromine atom (Br•) from the molecular ion or subsequent fragments is also anticipated.
Aromatic Ring Fragments: Peaks corresponding to the phenyl group (m/z 77) are also common in the spectra of such compounds. miamioh.edu
Table 2: Predicted Major Mass Fragments for this compound
| m/z (mass/charge) | Proposed Fragment Ion | Structural Origin |
|---|---|---|
| 319/321 | [C₁₅H₁₄BrNO]⁺ | Molecular Ion (M⁺) |
| 240/242 | [C₈H₉BrNO]⁺ | Loss of phenyl group (•C₆H₅) |
| 212/214 | [C₈H₉BrN]⁺ | Cleavage yielding the brominated aniline fragment |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, from C-N bond cleavage |
Note: This table represents predicted fragmentation based on established chemical principles and is for illustrative purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and the presence of chromophores.
Electronic Transitions and Chromophore Analysis
The structure of this compound contains several chromophores—groups of atoms responsible for absorbing light. uzh.ch These include the two aromatic rings (phenyl and dimethylphenyl) and the carbonyl group (C=O) of the amide linkage. The interaction between these groups creates a conjugated system that influences the electronic transitions.
The primary electronic transitions observed in such molecules are:
π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals. uzh.ch They are characteristic of the conjugated aromatic system and the benzoyl moiety. In similar benzamide structures, these transitions are typically observed in the shorter wavelength UV region. researchgate.net
n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* anti-bonding orbital. uzh.ch These transitions are typically lower in energy (occur at longer wavelengths) and have much lower intensity compared to π → π* transitions. uzh.ch
The chromophores within this compound are the benzoyl group and the substituted 4-bromo-2,3-dimethylphenyl group. The conjugation between the phenyl ring, the carbonyl group, and the nitrogen atom's lone pair plays a significant role in determining the energy of these transitions.
Solvent Effects on Electronic Spectra
The polarity of the solvent can influence the energy of electronic transitions, leading to shifts in the absorption maxima (λmax) in the UV-Vis spectrum. This phenomenon, known as solvatochromism, affects n → π* and π → π* transitions differently. researchgate.net
Hypsochromic Shift (Blue Shift): In polar protic solvents, the non-bonding electrons of the carbonyl oxygen can form hydrogen bonds with solvent molecules. This stabilizes the ground state more than the excited state, increasing the energy gap for the n → π* transition. nih.gov The result is a shift of the absorption maximum to a shorter wavelength.
Bathochromic Shift (Red Shift): The π* anti-bonding orbitals are generally more polar than the π bonding orbitals. Therefore, polar solvents tend to stabilize the π* excited state more than the ground state. biointerfaceresearch.com This decreases the energy required for the π → π* transition, causing a shift of the absorption maximum to a longer wavelength. researchgate.netbiointerfaceresearch.com
Studying the spectrum of this compound in a series of solvents with varying polarity, from non-polar (e.g., hexane) to polar (e.g., ethanol (B145695) or acetonitrile), would allow for the characterization of its electronic transitions.
Table 3: Expected Solvent Effects on the UV-Vis Spectrum of this compound
| Solvent | Polarity | Expected Effect on n → π* Transition | Expected Effect on π → π* Transition |
|---|---|---|---|
| Hexane | Non-polar | Reference λmax | Reference λmax |
| Chloroform | Moderately Polar | Slight hypsochromic shift | Slight bathochromic shift |
| Acetonitrile | Polar Aprotic | Hypsochromic shift | Bathochromic shift |
| Ethanol | Polar Protic | Significant hypsochromic shift | Significant bathochromic shift |
Note: The trends in this table are predictive, based on established principles of solvatochromism. nih.govbiointerfaceresearch.com
Based on a thorough search of available scientific literature, detailed computational and theoretical chemistry investigations specifically for the compound This compound are not publicly available.
While extensive research employing methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping has been conducted on structurally similar benzamide derivatives researchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net, no dedicated studies providing the specific data points required for the outlined article on this compound could be located.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for the specified compound at this time.
Computational and Theoretical Chemistry Investigations
Molecular Modeling and Simulation Studies
Following a comprehensive search of scientific literature and chemical databases, no specific molecular modeling or simulation studies have been published for the compound N-(4-bromo-2,3-dimethylphenyl)benzamide. The subsequent sections outline the standard methodologies used in computational chemistry for which no specific data is available for this particular compound.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets.
Binding Affinity Prediction and Ranking
No studies were found that reported the binding affinity of this compound to any biological target. Therefore, no data is available for its predicted binding energy (e.g., in kcal/mol) or its ranking against other potential ligands.
Identification of Key Binding Site Residues and Interaction Motifs
Without molecular docking studies, the key amino acid residues and specific interaction motifs (such as hydrogen bonds, hydrophobic interactions, or pi-stacking) that would be involved in the binding of this compound to a target protein have not been identified.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics simulations are computational methods for studying the physical movements of atoms and molecules. They are used to understand the conformational stability of a ligand within a binding site and the dynamics of its interactions over time. There are currently no published MD simulation studies for this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
QSAR and QSPR models are regression or classification models used in the chemical and biological sciences and engineering. They relate the quantitative chemical structure of a compound to its physical, chemical, or biological activity.
Descriptor Calculation and Selection
The development of a QSAR model involves the calculation of various molecular descriptors that characterize the physicochemical properties of a set of compounds. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. As no QSAR studies involving this compound have been conducted, there is no information on calculated descriptors or the selection of relevant descriptors for predicting its activity.
Information regarding computational and theoretical chemistry investigations for this compound is not publicly available.
Extensive searches for scientific literature detailing the computational and theoretical chemistry investigations, specifically concerning "Model Development and Validation for Mechanistic Insights" for the chemical compound This compound , did not yield any relevant results.
The requested information falls under a highly specialized area of chemical research. It is possible that such studies have not been conducted, or if they have, they are not published in publicly accessible scientific journals or databases. Therefore, the detailed research findings and data tables required to construct the specified article section are unavailable at this time.
Mechanistic Investigations of Biological Interactions in Vitro Focus
Molecular Target Identification and Binding Characterization
No data available.
No data available.
No data available.
No data available.
In Vitro Enzyme Inhibition Assays
Cellular Pathway Modulation Studies
No data available.
Investigation of Cellular Growth Modulation Pathways
Research into benzamide (B126) derivatives has highlighted their potential as modulators of cellular proliferation. A study on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which are structurally similar to N-(4-bromo-2,3-dimethylphenyl)benzamide, identified them as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors. nih.gov One promising compound from this series, designated C9, was shown to inhibit five different non-small cell lung cancer (NSCLC) cell lines where FGFR1 was amplified. nih.govsemanticscholar.org The half-maximal inhibitory concentration (IC50) values demonstrated potent anti-proliferative effects across these cell lines. nih.gov
Table 1: Inhibitory Activity of Compound C9 (a 4-bromo-N-phenylbenzamide derivative) on NSCLC Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
This data pertains to the related compound 4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) and is presented to illustrate the potential activity of this structural class. nih.gov
Analysis of Cell Cycle Regulation Mechanisms
The anti-proliferative effects of benzamide derivatives are often mediated through the disruption of the cell cycle. For instance, the FGFR1 inhibitor C9 was found to arrest the cell cycle at the G2 phase in NSCLC cell lines. nih.govsemanticscholar.org Similarly, other N-substituted benzamides, such as declopramide, have been shown to induce a G2/M cell cycle block prior to the induction of apoptosis. nih.govresearchgate.net This effect was observed even in the presence of caspase inhibitors, suggesting that cell cycle arrest is an independent event preceding apoptosis. nih.govresearchgate.net These findings indicate that compounds like this compound may interfere with the cellular machinery that governs mitotic entry, thereby halting cell division.
Induction of Cellular Apoptosis Pathways
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Several N-substituted benzamide compounds have been identified as potent inducers of apoptosis. nih.gov Studies on declopramide, for example, revealed that it induces apoptosis by triggering the release of cytochrome c into the cytosol, which in turn leads to the activation of caspase-9. nih.govresearchgate.net The process was inhibited by the overexpression of the anti-apoptotic protein Bcl-2, confirming the involvement of the intrinsic apoptotic pathway. nih.govresearchgate.net Furthermore, the related compound C9, a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, was also demonstrated to induce cellular apoptosis in a dose-dependent manner in cancer cell lines. nih.gov
Modulation of Key Signaling Proteins and Phosphorylation Events (e.g., FGFR1, PLCγ1, ERK, NF-κB)
The biological effects of benzamides are rooted in their ability to modulate key signaling cascades.
FGFR1, PLCγ1, and ERK: As previously mentioned, derivatives of 4-bromo-N-phenylbenzamide have been developed as potent FGFR1 inhibitors. nih.govsemanticscholar.org Inhibition of FGFR1, a receptor tyrosine kinase, prevents its autophosphorylation and subsequent activation of downstream pathways. nih.gov The compound C9 was shown to inhibit the phosphorylation of FGFR1 and its downstream effectors, including phospholipase Cγ1 (PLCγ1) and extracellular signal-regulated kinase (ERK), in a dose-dependent manner. nih.gov The RAS-MAPK-ERK pathway is a critical signaling cascade for cell proliferation, and its inhibition is a key mechanism of anti-cancer activity. nih.gov
NF-κB: The transcription factor NF-κB (nuclear factor kappa B) is a crucial regulator of inflammatory responses and cell survival. Certain N-substituted benzamides have been shown to be potent inhibitors of NF-κB activation. nih.gov This inhibition occurs through the prevention of IκBβ breakdown, which is a key step in the activation of NF-κB. nih.gov This suggests a potential anti-inflammatory and pro-apoptotic mechanism for this class of compounds.
In Vitro Biological Activity Screening
Beyond anti-cancer effects, benzamide derivatives are widely recognized for a range of other biological activities. nanobioletters.com
Antimicrobial Activity Evaluation against Specific Strains
The benzamide scaffold is a common feature in many antimicrobial agents. nanobioletters.com Studies on various N-phenylbenzamide derivatives have demonstrated their activity against bacterial strains. For instance, certain N-(bromophenyl)benzamide compounds have shown notable antibacterial activity. nanobioletters.com In one study, a compound designated 6c, N-(4-bromophenyl)benzamide, showed good activity against E. coli and B. subtilis, with a 24 mm diameter zone of inhibition. nanobioletters.com Other related structures, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, have also been reported to be active against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.govnih.gov
Table 2: Antimicrobial Activity of a Related Compound (N-(4-bromophenyl)benzamide)
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 24 | 3.12 |
This data pertains to the related compound N-(4-bromophenyl)benzamide and is presented to illustrate the potential activity of this structural class. nanobioletters.com
Antioxidant Activity Assessment
Amide derivatives are also investigated for their potential antioxidant properties. nanobioletters.com While direct data on this compound is not available, studies on other bromophenol compounds have demonstrated significant antioxidant capabilities. nih.gov The antioxidant activity is often assessed through assays measuring radical scavenging ability, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For example, various benzylic acid-derived bromophenols were found to be effective DPPH and ABTS•+ scavengers, with activities comparable to standard antioxidants like BHT and Trolox. nih.gov This suggests that the presence of a bromine-substituted phenyl ring, a key feature of this compound, may contribute to potential antioxidant effects.
Insufficient Data for In-Depth Analysis of this compound In Vitro Cytocompatibility
Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of published research specifically investigating the in vitro cytocompatibility of the chemical compound this compound on established cell lines.
Extensive database queries and targeted searches for "this compound" in conjunction with terms such as "in vitro cytocompatibility," "cell line studies," and "cytotoxicity" did not yield any specific studies detailing its effects on cell viability, proliferation, or other relevant toxicological endpoints. The primary information available for this compound is limited to its chemical properties and commercial availability from various suppliers.
Without any foundational research data, it is not possible to provide a detailed analysis, including data tables and specific research findings, as requested for the "" section of the proposed article. The scientific community has not yet published studies that would form the basis for a thorough and accurate discussion of this compound's interaction with biological systems at the cellular level.
Therefore, the generation of the requested article focusing solely on the in vitro cytocompatibility of this compound cannot be fulfilled at this time due to the lack of requisite scientific evidence.
Structure Activity Relationship Sar and Structure Property Relationship Spr Exploration
Design and Synthesis of N-(4-bromo-2,3-dimethylphenyl)benzamide Analogues
The core scaffold of this compound presents multiple avenues for structural modification to probe and enhance biological activity. The design of analogues typically follows established medicinal chemistry principles to explore the chemical space around the lead compound.
Systematic Substitution at the Phenyl Moieties
Systematic substitution on both the benzamide (B126) and the N-phenyl rings is a fundamental strategy to elucidate the structure-activity relationship (SAR). The synthesis of such analogues generally involves the acylation of a substituted aniline (B41778) with a substituted benzoyl chloride or benzoic acid. nanobioletters.commdpi.comresearchgate.net
For instance, variations on the N-(2,3-dimethylphenyl) ring can be achieved by using different commercially available or synthetically prepared anilines. Similarly, substitutions on the 4-bromobenzoyl moiety can be introduced by employing a range of substituted benzoic acids, which are then converted to the corresponding acylating agents, often by treatment with thionyl chloride or a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). nanobioletters.commdpi.com
The following table illustrates a hypothetical series of analogues designed to probe the effect of substituents at key positions. The biological activity is represented as IC₅₀ (half-maximal inhibitory concentration), a common measure of a compound's potency. Lower IC₅₀ values indicate higher potency.
Table 1: SAR of this compound Analogues with Substitutions on Phenyl Moieties
| Compound | R1 | R2 | R3 | R4 | Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|---|
| Parent | Br | H | CH₃ | CH₃ | 5.0 |
| 1a | Cl | H | CH₃ | CH₃ | 7.2 |
| 1b | F | H | CH₃ | CH₃ | 6.5 |
| 1c | I | H | CH₃ | CH₃ | 4.8 |
| 1d | Br | OCH₃ | CH₃ | CH₃ | 3.1 |
| 1e | Br | H | Cl | CH₃ | 8.9 |
| 1f | Br | H | CH₃ | Cl | 6.1 |
| 1g | Br | H | H | H | 12.5 |
This table presents hypothetical data based on general SAR principles for benzamide derivatives.
Modification of the Amide Linkage
The amide bond is a critical structural element, often involved in key hydrogen bonding interactions with biological targets. nih.gov Its modification can significantly impact a compound's biological activity, metabolic stability, and pharmacokinetic properties. Common modifications include N-alkylation or replacement with amide isosteres. The synthesis of N-alkylated amides can be achieved by treating the parent amide with an alkyl halide in the presence of a base.
Table 2: Effect of Amide Linkage Modification on Biological Activity
| Compound | Modification | Biological Activity (IC₅₀, µM) |
|---|---|---|
| Parent | -NH-CO- | 5.0 |
| 2a | -N(CH₃)-CO- | 15.2 |
| 2b | -NH-CS- | 8.9 |
| 2c | -NH-SO₂- | > 50 |
This table presents hypothetical data based on common outcomes of amide linkage modifications.
Introduction of Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune a molecule's properties while retaining its essential binding characteristics. nih.govcambridgemedchemconsulting.com In the context of this compound, bioisosteres can be introduced for the phenyl rings, the amide linker, or key substituents like the bromine atom. For example, the phenyl rings could be replaced with heterocycles like pyridine (B92270) or thiophene. cambridgemedchemconsulting.com The amide bond can be replaced with groups such as 1,2,4-oxadiazole (B8745197) or triazole. nih.gov The synthesis of these analogues requires multi-step synthetic routes, often involving the construction of the heterocyclic core. nih.gov
Table 3: Biological Activity of Analogues with Bioisosteric Replacements
| Compound | Bioisosteric Replacement | Biological Activity (IC₅₀, µM) |
|---|---|---|
| Parent | This compound | 5.0 |
| 3a | Benzamide ring -> Pyridine-2-carboxamide | 4.2 |
| 3b | N-phenyl ring -> N-pyridyl | 9.8 |
| 3c | Amide linker -> 1,2,4-Oxadiazole | 12.5 |
| 3d | Bromo substituent -> Trifluoromethyl | 6.7 |
This table presents hypothetical data based on known bioisosteric replacement strategies.
Correlation of Structural Features with Mechanistic Biological Activity
The data from analogue synthesis and testing allows for the development of a comprehensive SAR model, which can guide further optimization efforts.
Impact of Substituent Electronic and Steric Properties on Target Interaction
The electronic and steric properties of substituents play a crucial role in modulating the interaction of the ligand with its biological target. researchgate.netmasterorganicchemistry.commasterorganicchemistry.com
Electronic Effects: The electronic nature of substituents, whether electron-donating or electron-withdrawing, can influence the charge distribution across the molecule. This, in turn, affects hydrogen bonding capabilities and electrostatic interactions with the target protein. For instance, in some N-phenylbenzamide series, electron-withdrawing groups on the phenyl rings have been shown to enhance activity. nih.gov The Hammett parameter (σ) is often used to quantify the electronic effect of a substituent.
Steric Effects: The size and shape of substituents can dictate how well a molecule fits into the binding pocket of its target. Bulky substituents may cause steric hindrance, preventing optimal binding. Conversely, in some cases, a larger substituent may be required to fill a hydrophobic pocket, thereby increasing potency. The Taft steric parameter (Es) or molar refractivity (MR) can be used to quantify these effects.
Table 4: Correlation of Electronic and Steric Parameters with Biological Activity
| Compound | Substituent (R1) | Hammett (σp) | Molar Refractivity (MR) | Biological Activity (pIC₅₀) |
|---|---|---|---|---|
| Parent | Br | 0.23 | 8.88 | 5.30 |
| 1a | Cl | 0.23 | 6.03 | 5.14 |
| 1b | F | 0.06 | 0.92 | 5.19 |
| 1d | OCH₃ | -0.27 | 7.87 | 5.51 |
| 1g | H | 0.00 | 1.03 | 4.90 |
This table presents hypothetical data illustrating the correlation between physicochemical properties and biological activity (pIC₅₀ = -log(IC₅₀)).
Role of Molecular Conformation and Flexibility in Biological Recognition
The three-dimensional conformation of a molecule is paramount for its recognition by a biological target. The presence of ortho substituents, such as the two methyl groups in this compound, can significantly influence the dihedral angle between the phenyl ring and the amide plane. researchgate.net This twist can either be beneficial, by orienting other key functionalities for optimal interaction, or detrimental, by disrupting a necessary planar conformation.
Molecular flexibility also plays a role. A rigid molecule may bind with high affinity if its ground-state conformation matches the binding site, but it may not be able to adapt to slight variations in the target. Conversely, a more flexible molecule may be able to adopt the optimal conformation for binding, but this can come at an entropic cost.
Computational modeling and techniques like X-ray crystallography of ligand-protein complexes are invaluable for understanding the conformational requirements for biological activity. These methods can reveal key binding modes and guide the design of new analogues with improved conformational properties.
Development of Predictive Models for Biological Function
While specific predictive models for the biological function of this compound are not extensively documented in publicly available literature, the principles of Quantitative Structure-Activity Relationship (QSAR) modeling are widely applied to benzamide derivatives to forecast their biological activities. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological potency. archivepp.com
For instance, QSAR models have been successfully developed for various classes of benzamides to predict their efficacy as anticancer agents, antidiabetics, or antimicrobials. jppres.comnih.gov These models often utilize computational descriptors to quantify molecular properties. A hypothetical QSAR model for a series of N-phenylbenzamide analogs, including this compound, would likely incorporate the descriptors outlined in the table below to predict a specific biological activity, such as enzyme inhibition or receptor binding.
Table 1: Key Molecular Descriptors in QSAR Models for Benzamide Derivatives
| Descriptor Category | Specific Descriptor Example | Potential Influence on Biological Activity |
| Electronic | Hammett constants (σ), Atomic charges | Governs electrostatic interactions with target proteins. The electron-withdrawing nature of the bromine atom can be a key factor. |
| Steric | Molar Refractivity (MR), van der Waals radii | Defines the size and shape constraints for fitting into a biological binding pocket. The 2,3-dimethyl substitution creates specific steric bulk. |
| Hydrophobicity | Partition coefficient (logP) | Affects membrane permeability and hydrophobic interactions within a receptor site. Both the bromo and methyl groups increase lipophilicity. |
| Topological | Connectivity indices | Describes the branching and overall shape of the molecule. |
The development of a robust QSAR model involves synthesizing a library of related compounds and testing their biological activity. For example, in a study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents, descriptors for solubility (Log S), molar refractivity (MR), and a rerank score were used to build a predictive model. jppres.com Similarly, 3D-QSAR models for benzamide derivatives acting as glucokinase activators have been developed using field-based and atom-based approaches to map out the structural features essential for activity. nih.gov Such models can guide the synthesis of more potent analogs of this compound by suggesting modifications that enhance favorable interactions with a target.
Investigation of Structure-Crystallographic Property Relationships
Influence of Substituents on Crystal Packing and Supramolecular Assembly
The central amide linkage (–CO–NH–) is a key hydrogen bonding motif. In many benzamide crystal structures, molecules are linked into chains or dimers via N–H···O hydrogen bonds. figshare.com However, the steric hindrance from the ortho-methyl group in this compound may influence the geometry of this primary interaction.
The substituents on the phenyl rings introduce other significant interactions:
Halogen Bonding: The bromine atom is a potential halogen bond donor, capable of forming Br···O or Br···N interactions, which can be a significant directional force in the crystal packing.
C–H···π Interactions: The methyl groups and aromatic rings provide numerous opportunities for weak C–H···π interactions, where a C-H bond points towards the face of an aromatic ring.
π–π Stacking: The two aromatic rings can interact through π–π stacking, although the relative twist between the rings, influenced by the 2,3-dimethyl substitution, will determine the geometry and strength of this interaction.
The table below summarizes the crystallographic data for some related substituted N-phenylbenzamides, illustrating how different substituents guide the supramolecular architecture.
Table 2: Crystallographic and Interaction Data for Selected N-Phenylbenzamide Derivatives
| Compound | Dihedral Angle Between Rings | Key Intermolecular Interactions | Reference |
| 4-Bromo-N-(2-nitrophenyl)benzamide | 16.78°, 18.87° | Intramolecular N–H···O; Weak C–H···O; Br···Br interactions | archivepp.com |
| 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide | 2.90° | Intramolecular N–H···O; C–H···O and C–H···Br interactions; Br···O short contact | sci-hub.se |
| 4-Bromo-N-phenylbenzamide | 58.63° | N-H···O hydrogen bonds forming chains | researchgate.net |
This data shows that even within a class of bromo-substituted benzamides, the presence and position of other groups (like nitro or methoxy) dramatically alter the dihedral angle between the aromatic rings and the specific nature of the intermolecular contacts that stabilize the crystal lattice. archivepp.comsci-hub.seresearchgate.net It is therefore highly probable that the 2,3-dimethyl substitution in this compound would lead to a unique crystal packing arrangement defined by a combination of N–H···O, C–H···O, C–H···π, and potentially Br···O or Br···Br interactions.
Correlation between Molecular Features and Crystal Polymorphism
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can have different physical properties, such as melting point, solubility, and stability. The N-phenylbenzamide scaffold has been identified as a potential "polymorphophore," a molecular fragment that encourages the formation of polymorphs. figshare.com This is because the molecule possesses a conformational flexibility (rotation around the C-N and C-C single bonds) combined with multiple hydrogen bond donors and acceptors, leading to various energetically similar, yet structurally different, packing arrangements. figshare.comsci-hub.se
While no polymorphs of this compound have been reported, its molecular features suggest that polymorphism is a distinct possibility. Key factors include:
Conformational Flexibility: The dihedral angle between the two aromatic rings can vary to accommodate different packing environments.
Competing Intermolecular Interactions: The molecule can form N–H···O hydrogen bonds, halogen bonds (Br···O), C–H···O interactions, and π–π stacking. The subtle energy differences between various combinations of these interactions can lead to different crystal forms. For example, in one polymorph, N–H···O chains might dominate, while in another, a network of C–H···O and Br···O interactions might be favored.
Studies on other benzamides, such as N-(3-hydroxyphenyl)-3-methoxybenzamide, have revealed the existence of polymorphs that differ in their hydrogen-bonding networks (one forming layers, the other a 3D net) and the number of molecules in the asymmetric unit. mdpi.com The transition between such forms can sometimes be induced by temperature. The presence of the methyl groups on the aniline ring of this compound adds another layer of complexity, potentially influencing which conformational and packing motifs are most stable and whether polymorphism is likely to be observed under different crystallization conditions.
Future Research Directions and Potential Applications in Chemical Biology
Development of Advanced Synthetic Routes and Sustainable Methodologies
The synthesis of N-(4-bromo-2,3-dimethylphenyl)benzamide, and other N-aryl amides, traditionally relies on the coupling of a carboxylic acid derivative with an aniline (B41778). Future research is anticipated to focus on developing more efficient and environmentally benign synthetic strategies.
Key areas for development include:
Catalytic Amidation: Moving beyond stoichiometric activating agents, research will likely prioritize the development of catalytic methods for direct amidation. This could involve novel catalysts based on transition metals or organocatalysts that can facilitate the reaction between benzoic acid and 4-bromo-2,3-dimethylaniline (B1292490) with high atom economy.
C-H Activation: A more advanced approach would involve the direct C-H amidation of 1-bromo-2,3-dimethylbenzene with benzamide (B126). This strategy would bypass the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. Future studies could optimize reaction conditions in flow, potentially enabling a more efficient and automated production process.
Green Solvents and Reagents: A strong emphasis will be placed on replacing hazardous solvents and reagents with more sustainable alternatives. This includes the exploration of bio-based solvents, water as a reaction medium, and the use of milder activating agents.
These advancements will not only make the synthesis of this compound more practical but also align with the growing demand for green chemistry in the pharmaceutical and chemical industries.
In-depth Mechanistic Studies of Observed Biological Interactions
While the specific biological activities of this compound are yet to be extensively reported, its structural motifs are present in a variety of biologically active molecules. Future research will be crucial to elucidate the mechanisms through which this compound may exert biological effects.
Potential research directions include:
Target Identification and Validation: The initial step will involve screening this compound against a panel of biological targets, such as enzymes, receptors, and ion channels. Techniques like affinity chromatography, pull-down assays coupled with mass spectrometry, and cellular thermal shift assays (CETSA) can be employed to identify its direct binding partners.
Structural Biology: Once a target is identified, determining the high-resolution crystal structure of the this compound-target complex will be paramount. This will provide a detailed understanding of the binding mode and the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom.
Biophysical and Biochemical Assays: A suite of biophysical techniques, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), can be used to quantify the binding affinity and thermodynamics of the interaction. Enzymatic or cell-based assays will be necessary to determine whether the compound acts as an inhibitor, activator, or modulator of the target's function.
A thorough mechanistic understanding is a prerequisite for any potential therapeutic development and will guide the design of more potent and selective analogues.
Exploration of Novel Molecular Targets and Signaling Pathways
The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. The specific substitution pattern of this compound could confer novel selectivities and biological activities.
Future explorations may focus on:
Kinase Inhibition: Many kinase inhibitors feature an N-aryl amide core. Screening this compound against the human kinome could reveal novel kinase targets. The bromo and dimethyl substitutions on the phenyl ring could be exploited to achieve selectivity for specific kinases involved in cancer or inflammatory diseases.
GPCR Modulation: G-protein coupled receptors (GPCRs) are another important class of drug targets. The lipophilic nature of this compound makes it a candidate for modulating GPCRs, particularly those with deep, hydrophobic binding pockets.
Epigenetic Targets: There is growing interest in developing small molecules that target epigenetic modifying enzymes, such as histone deacetylases (HDACs) or methyltransferases. The benzamide group is a known zinc-binding motif present in some HDAC inhibitors, suggesting a potential avenue for investigation.
Phenotypic Screening: An unbiased approach would involve phenotypic screening, where the effect of the compound is assessed in disease-relevant cellular models without a preconceived target. This can lead to the discovery of novel mechanisms of action and previously undrugged targets.
The exploration of diverse biological targets will be essential to uncover the full therapeutic potential of this compound.
Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery (Pre-clinical)
The convergence of high-throughput screening (HTS) and artificial intelligence (AI) is revolutionizing preclinical drug discovery. This compound and its future analogues are well-suited to be integrated into these modern workflows.
Key integration points include:
Virtual Screening: AI-powered computational models can be used to screen vast virtual libraries of compounds based on the structure of this compound to identify molecules with a higher probability of being active against a specific target.
HTS Data Analysis: HTS campaigns generate massive datasets. Machine learning algorithms can be employed to analyze this data, identify structure-activity relationships (SAR), and prioritize hits for further investigation.
Predictive Modeling: AI models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. This can help in the early identification of potential liabilities and guide the design of compounds with more favorable drug-like properties.
De Novo Drug Design: Generative AI models can be used to design novel molecules from scratch, optimized for binding to a specific target and possessing desired physicochemical properties. The core structure of this compound could serve as a starting point or a building block in such generative processes.
The synergy between empirical HTS data and predictive AI models will accelerate the optimization of this compound from a starting hit to a preclinical candidate.
Contribution to Fundamental Understanding of Benzamide Chemistry and Design Principles
Beyond its potential applications, the study of this compound can contribute to a deeper understanding of fundamental chemical principles.
Contributions in this area may include:
Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in molecular recognition and drug design. Systematic studies on this compound and its analogues can provide valuable data on the strength and geometry of halogen bonds in a biological context.
Conformational Analysis: The presence of the dimethyl groups ortho and meta to the amide linkage will influence the rotational barrier around the N-aryl bond. Detailed conformational analysis, using techniques like NMR spectroscopy and computational modeling, can provide insights into the preferred solution-phase conformation, which is crucial for understanding its interaction with biological targets.
Structure-Property Relationships: By systematically modifying the substitution pattern on both aromatic rings of this compound and correlating these changes with its physicochemical properties (e.g., solubility, lipophilicity, melting point), a more refined understanding of the design principles for benzamide-containing molecules can be developed.
These fundamental studies will not only enrich our knowledge of physical organic chemistry but also provide a solid foundation for the rational design of future generations of benzamide-based functional molecules.
Q & A
Q. What synthetic routes are commonly used for N-(4-bromo-2,3-dimethylphenyl)benzamide and its derivatives?
The synthesis typically involves coupling substituted anilines with benzoyl chlorides under Schotten-Baumann conditions or via palladium-catalyzed cross-coupling for halogenated derivatives. For example, N-(4-formylpiperazine-1-carbonothioyl)benzamide was synthesized by reacting thiourea intermediates with benzoyl chloride, followed by crystallization for structural validation . Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical for improving yields, particularly for brominated analogs .
Q. Which spectroscopic and crystallographic methods validate the structure of this compound?
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions. For example, disorder analysis in asymmetric units and refinement using SHELXL ensure structural accuracy .
- Spectroscopy : H/C NMR confirms proton environments and carbon frameworks, while ESI-MS verifies molecular weights. F NMR is critical for fluorinated derivatives .
Q. How can reaction conditions be optimized for high-yield synthesis of halogenated benzamides?
Key factors include:
- Catalyst selection : Palladium catalysts for Suzuki-Miyaura couplings in brominated systems .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic acyl substitutions .
- Temperature control : Low temperatures reduce side reactions in air-sensitive intermediates .
Advanced Research Questions
Q. How do structural analogs of this compound inhibit histone deacetylases (HDACs)?
Benzamide derivatives like MS-275 exhibit brain-region-selective HDAC inhibition by increasing acetylated histone H3 (Ac-H3) levels. Chromatin immunoprecipitation (ChIP) assays reveal enhanced Ac-H3 interactions with promoters of neuroplasticity genes (e.g., RELN, GAD67). Substitution patterns (e.g., bromo, methyl groups) influence binding to HDAC active sites .
Q. What computational strategies predict the bioactivity of benzamide derivatives?
- Quantum chemical calculations : Density Functional Theory (DFT) models electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory potency .
- QSAR/Neural Networks : Quantitative Structure-Activity Relationship (QSAR) models use Hammett constants () to predict substituent effects on enzyme binding .
Q. How are crystallographic data discrepancies resolved during refinement?
- Software tools : SHELXL refines disordered regions via PART and SUMP instructions, while WinGX integrates ORTEP-3 for graphical validation of thermal ellipsoids .
- Validation metrics : R-factor convergence () and data-to-parameter ratios () ensure reliability. Twinning analysis (e.g., ROTAX) addresses pseudo-symmetry in monoclinic systems .
Q. What in vitro assays evaluate benzamide derivatives as Trypanosoma brucei inhibitors?
- Dose-response assays : IC determination using fluorometric viability assays (e.g., resazurin reduction).
- Target engagement : Fluorescence polarization assays measure binding to T. brucei-specific enzymes (e.g., PARP-1) .
Q. How do substituents influence the agrochemical potential of benzamide derivatives?
- Trifluoromethyl groups : Enhance lipophilicity and membrane permeability for pesticide uptake .
- Chlorinated pyridines : Improve binding to insect nicotinic acetylcholine receptors (nAChRs) in docking simulations .
Methodological Guidelines
Best practices for handling air-sensitive benzamide intermediates
Designing benzamide-based PARP-1 inhibitors
- Scaffold modification : Introduce quinoline or pyridazine rings to enhance DNA-binding affinity .
- Pharmacophore alignment : Overlay crystal structures (e.g., PDB 3LJC) to optimize hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
